2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid
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Description
The compound “2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid” is a chemical substance offered by various chemical suppliers . It is also known as “2-{[(4-chlorophenyl)[(4-chlorophenyl)carbamoyl]methyl]sulfanyl}acetic acid” and "Acetic acid, 2-[[1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]-2-oxoethyl]thio]-" .
Scientific Research Applications
Chemiluminescence and Base-Induced Decomposition
The compound is involved in the synthesis and study of sulfanyl-substituted bicyclic dioxetanes. These dioxetanes exhibit stability at room temperature and produce light under base-induced decomposition, making them potentially useful in chemiluminescence studies. The sulfinyl and sulfonyl derivatives of these dioxetanes also demonstrate light emission, albeit at different intensities and wavelengths (Watanabe et al., 2010).
Synthesis and Antibacterial Activity
The compound plays a role in synthesizing various derivatives that have shown promising antibacterial properties. These derivatives, particularly N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrate significant anti-bacterial activity against both gram-negative and gram-positive bacteria. They also exhibit moderate inhibitory effects on the α-chymotrypsin enzyme. Computational docking studies align with these bioactivity data, suggesting the compound's potential in developing new antibacterial agents (Siddiqui et al., 2014).
Hydrolytic Transformations
This compound is involved in hydrolytic transformations leading to the formation of N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. The transformations occur under microwave irradiation in an alkaline medium, indicating potential applications in synthetic chemistry and materials science (Rudyakova et al., 2006).
Spectrophotometric Determination
The related compound 2,4-Dichlorophenoxy acetic acid is determined spectrophotometrically by a diazotization method in a flow injection assembly. This method's relevance indicates potential applications of the compound in analytical chemistry, particularly in herbicide detection and quantification (Shah et al., 2006).
Photo-Electro/Persulfate Process Optimization
The compound is involved in studies optimizing the photo-electro/persulfate process for degrading herbicides like 2–4 Dichlorophenoxyacetic acid. The research focuses on environmental protection, indicating the compound's utility in environmental chemistry and engineering (Mehralipour & Kermani, 2021).
Properties
IUPAC Name |
2-[2-(4-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3S/c17-11-3-1-10(2-4-11)15(23-9-14(20)21)16(22)19-13-7-5-12(18)6-8-13/h1-8,15H,9H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZPLPQXAWOQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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